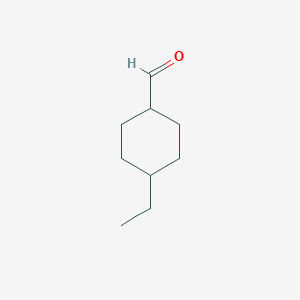
4-Ethylcyclohexane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H16O. It is a cyclohexane derivative with an ethyl group at the 4-position and an aldehyde group at the 1-position. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Ethylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4-ethylcyclohexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation .
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of 4-ethylbenzaldehyde. This process involves the use of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group can undergo substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed:
Oxidation: 4-Ethylcyclohexane-1-carboxylic acid
Reduction: 4-Ethylcyclohexane-1-methanol
Substitution: 4-Bromoethylcyclohexane-1-carbaldehyde, 4-Chloroethylcyclohexane-1-carbaldehyde
Aplicaciones Científicas De Investigación
4-Ethylcyclohexane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-ethylcyclohexane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Comparación Con Compuestos Similares
4-Ethylcyclohexane-1-carbaldehyde can be compared with other cyclohexane derivatives, such as:
Cyclohexane-1-carbaldehyde: Lacks the ethyl group, resulting in different chemical properties and reactivity.
4-Methylcyclohexane-1-carbaldehyde: Contains a methyl group instead of an ethyl group, leading to variations in steric and electronic effects.
4-Isopropylcyclohexane-1-carbaldehyde: Features an isopropyl group, which introduces more steric hindrance compared to the ethyl group
The uniqueness of this compound lies in its specific structural features, which influence its reactivity and applications in various fields.
Propiedades
IUPAC Name |
4-ethylcyclohexane-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-8-3-5-9(7-10)6-4-8/h7-9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRARBLKMCCJFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610813 |
Source


|
| Record name | 4-Ethylcyclohexane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167545-47-3 |
Source


|
| Record name | 4-Ethylcyclohexane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
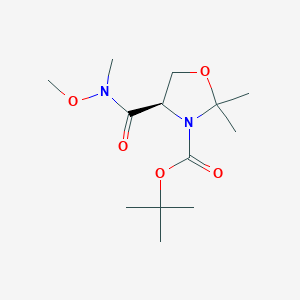
![5-thia-2,9,11-triazatricyclo[5.3.1.04,11]undeca-1,3,6-trien-8-one](/img/structure/B61500.png)

![1H-Cyclopent[c]isoxazol-6-ol,5-fluorohexahydro-,[3aS-(3aalpha,5alpha,6alpha,6aalpha)]-](/img/structure/B61505.png)
![4-METHYL-N-[3-(4-METHYLBENZAMIDO)PHENYL]BENZAMIDE](/img/structure/B61506.png)
![1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B61508.png)
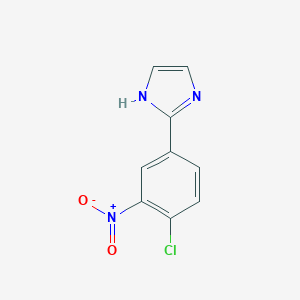
![3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene](/img/structure/B61515.png)
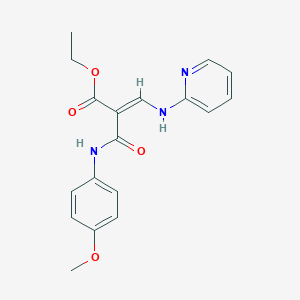
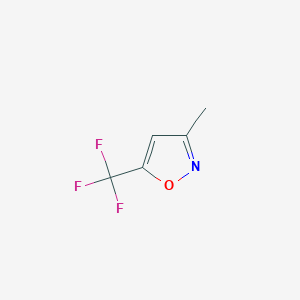
![S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole](/img/structure/B61522.png)
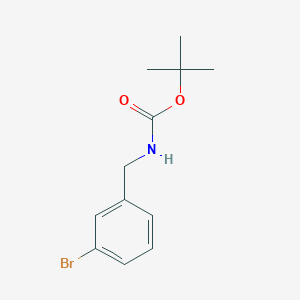
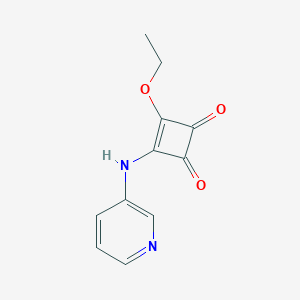
![4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)-N-(2-phenylphenyl)benzamide](/img/structure/B61535.png)
